ROCK2 Inhibitory Activity Compared to Unsubstituted Piperidine
In the same confirmatory dose-response biochemical assay (PubChem AID 644, 10-point 1:3 serial dilution starting at 60 µM), ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate inhibited ROCK2 with an IC50 of 2,200 nM, whereas the unsubstituted analog 6-(1-piperidinyl)-7H-purine (BDBM37924) showed greater potency with an IC50 of 1,400 nM [1][2]. The 1.6-fold reduction in potency upon 4-carboxylate ester substitution indicates that the ester group modulates, but does not abolish, ROCK2 engagement, consistent with SAR findings that 4-position piperidine modifications are tolerated for ROCK2 inhibition [3].
Comparator: 1,400 nM (1.6-fold less potent)
| Evidence Dimension | ROCK2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2,200 nM (2.20E+3 nM) |
| Comparator Or Baseline | 6-(1-piperidinyl)-7H-purine (BDBM37924), IC50 = 1,400 nM (1.40E+3 nM) |
| Quantified Difference | 1.6-fold less potent (ROCK2 IC50 ratio: 2,200/1,400 = 1.57) |
| Conditions | Biochemical assay; ROCK2 (human recombinant); luminescence readout; 10-point 1:3 serial dilution starting at 60 µM; performed at The Scripps Research Institute Molecular Screening Center (PubChem AID 644) |
Why This Matters
This head-to-head data from the same screening campaign enables researchers to quantitatively weigh the trade-off between the unsubstituted analog's higher ROCK2 potency and the ester analog's synthetic versatility for downstream functionalization.
- [1] BindingDB. BDBM37934: ROCK2 IC50 2.20E+3 nM. PubChem AID 644. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37934 View Source
- [2] BindingDB. BDBM37924: ROCK2 IC50 1.40E+3 nM. PubChem AID 644. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37924 View Source
- [3] Vymětalová, L. et al. (2019). 6-Substituted purines as ROCK inhibitors with anti-metastatic activity. Bioorganic Chemistry, 90, 103005. https://www.sciencedirect.com/science/article/abs/pii/S004520681831575X View Source
